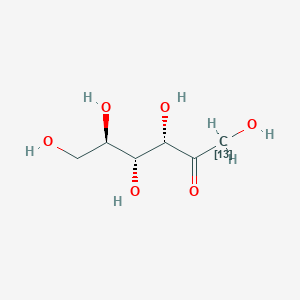

D-Fructose-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

181.15 g/mol |

IUPAC Name |

(3S,4R,5R)-1,3,4,5,6-pentahydroxy(113C)hexan-2-one |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i2+1 |

InChI Key |

BJHIKXHVCXFQLS-WEOUYLKASA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)[13CH2]O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of D-Fructose-¹³C for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and purification of ¹³C-labeled D-fructose, a critical tracer for metabolic research. The methodologies detailed herein are compiled to assist researchers in obtaining high-purity D-fructose-¹³C for various applications, including the study of glycolysis, the pentose phosphate pathway, and the tricarboxylic acid (TCA) cycle.[1]

Introduction

Stable isotope-labeled compounds are invaluable tools in metabolic research, enabling the precise tracking of molecules through complex biochemical pathways. D-Fructose labeled with carbon-13 (¹³C) allows researchers to elucidate the metabolic fate of fructose, a monosaccharide of increasing interest due to its prevalence in modern diets and its implications for metabolic disorders. Uniformly labeled D-fructose ([U-¹³C₆]-D-fructose) is particularly useful as it allows for the tracing of the entire carbon skeleton of the molecule.[1][2] This guide focuses on the practical aspects of producing and purifying D-fructose-¹³C for research use, emphasizing scalable laboratory methods.

Synthesis of D-Fructose-¹³C

The most common and efficient method for synthesizing D-fructose-¹³C in a laboratory setting is through the enzymatic isomerization of commercially available D-glucose-¹³C. This process mimics the industrial production of high-fructose corn syrup but is adapted for smaller scales with a focus on high purity and isotopic enrichment.

Enzymatic Isomerization of D-Glucose-¹³C

The conversion of D-glucose to D-fructose is an equilibrium reaction catalyzed by the enzyme glucose isomerase (also known as xylose isomerase).[3][4] The reaction involves the conversion of the aldose (glucose) to a ketose (fructose).

Key Reaction Parameters:

| Parameter | Optimal Range | Notes |

| Enzyme | Immobilized Glucose Isomerase | Immobilized enzyme allows for easier separation from the reaction mixture and reuse. |

| Substrate | D-Glucose-¹³C (e.g., [U-¹³C₆]-D-glucose) | High purity starting material is crucial for the final product's isotopic enrichment. |

| Temperature | 50-60°C | Higher temperatures can shift the equilibrium towards fructose but may also lead to enzyme degradation and byproduct formation. |

| pH | 7.0-7.7 | The optimal pH can vary depending on the specific enzyme preparation. |

| Reaction Time | 30 minutes to several hours | The reaction is an equilibrium, typically resulting in a mixture of approximately 50-55% fructose and 45-50% glucose. |

Experimental Protocol: Enzymatic Synthesis

This protocol outlines a general procedure for the gram-scale synthesis of D-fructose-¹³C.

Materials:

-

D-Glucose-¹³C (e.g., [U-¹³C₆]-D-glucose)

-

Immobilized glucose isomerase

-

Phosphate buffer (0.05 M, pH 7.5)

-

Magnesium sulfate (MgSO₄) solution (0.02 M)

-

Reaction vessel with temperature control (e.g., water bath)

-

Stirring mechanism

Procedure:

-

Prepare the Substrate Solution: Dissolve the desired amount of D-glucose-¹³C in the phosphate buffer. For a concentrated solution, a 50% (w/w) glucose solution can be used.

-

Add Cofactors: Add MgSO₄ solution to the substrate mixture. Magnesium ions are often required for glucose isomerase activity.

-

Enzyme Addition: Add the immobilized glucose isomerase to the reaction mixture. The amount of enzyme will depend on its activity and the desired reaction rate.

-

Incubation: Maintain the reaction mixture at the optimal temperature (e.g., 60°C) with gentle stirring.

-

Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots at different time points and analyzing the glucose-to-fructose ratio using HPLC.

-

Reaction Termination: Once equilibrium is reached (typically after several hours), terminate the reaction by separating the immobilized enzyme from the solution by filtration or centrifugation.

-

Enzyme Recovery: The immobilized enzyme can be washed and stored for future use.

-

Product Mixture: The resulting solution will contain a mixture of D-fructose-¹³C, unreacted D-glucose-¹³C, and minor byproducts. This mixture then requires purification.

Purification of D-Fructose-¹³C

The purification of D-fructose-¹³C from the reaction mixture is a critical step to obtain a high-purity product suitable for research. The primary challenge is the separation of fructose from the structurally similar glucose. Chromatographic techniques are the methods of choice for this separation.

Chromatographic Separation

Preparative High-Performance Liquid Chromatography (HPLC) is a highly effective method for separating fructose and glucose. Hydrophilic Interaction Liquid Chromatography (HILIC) and columns with amino (NH₂) stationary phases are particularly well-suited for carbohydrate separations.

Chromatography Parameters:

| Parameter | HILIC Column | NH₂ Column |

| Stationary Phase | Silica-based with a bonded polar functional group | Silica-based with bonded aminopropyl groups |

| Mobile Phase | Acetonitrile/Water gradient | Acetonitrile/Water isocratic |

| Detection | Refractive Index (RI) or Evaporative Light Scattering (ELS) | Refractive Index (RI) |

| Flow Rate | Dependent on column dimensions | Dependent on column dimensions |

| Sample Preparation | Dilution in mobile phase, filtration | Dilution in mobile phase, filtration |

Experimental Protocol: Preparative HPLC Purification

This protocol provides a general guideline for the purification of D-fructose-¹³C using a preparative HPLC system.

Materials:

-

Crude D-fructose-¹³C reaction mixture

-

Acetonitrile (HPLC grade)

-

Ultrapure water

-

Preparative HPLC system with an appropriate column (e.g., HILIC or NH₂)

-

Refractive Index (RI) detector

-

Fraction collector

Procedure:

-

Sample Preparation: Dilute the crude reaction mixture in the initial mobile phase composition. Filter the sample through a 0.45 µm filter to remove any particulate matter.

-

Chromatographic Separation:

-

Equilibrate the preparative HPLC column with the mobile phase.

-

Inject the prepared sample onto the column.

-

Run the separation using either a gradient (for HILIC) or isocratic (for NH₂) elution of acetonitrile and water. Fructose typically elutes before glucose on these types of columns.

-

-

Fraction Collection: Monitor the elution profile using the RI detector. Collect the fractions corresponding to the D-fructose-¹³C peak.

-

Purity Analysis: Analyze the collected fractions for purity using an analytical HPLC system. Pool the fractions that meet the desired purity level (e.g., >99%).

-

Solvent Removal: Remove the mobile phase from the pooled fractions using a rotary evaporator under reduced pressure.

-

Lyophilization: Lyophilize the concentrated product to obtain pure, solid D-fructose-¹³C.

-

Final Product Characterization: Confirm the identity and isotopic enrichment of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Applications in Metabolic Research

High-purity D-fructose-¹³C is a powerful tool for tracing metabolic pathways in various biological systems. By introducing the labeled fructose to cells, tissues, or whole organisms, researchers can follow the incorporation of the ¹³C atoms into downstream metabolites.

Key Metabolic Pathways Traced by D-Fructose-¹³C:

-

Fructolysis: The initial steps of fructose metabolism.

-

Glycolysis: The entry of fructose-derived metabolites into the glycolytic pathway.

-

Pentose Phosphate Pathway (PPP): An alternative route for glucose and fructose metabolism.

-

Tricarboxylic Acid (TCA) Cycle: The central hub of cellular respiration.

-

De Novo Lipogenesis: The synthesis of fatty acids from fructose precursors.

The analysis of ¹³C enrichment in key metabolites such as lactate, glutamate, and fatty acids provides quantitative data on the metabolic flux through these pathways.

References

- 1. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. Biochemical Pathway of Glucose to Fructose | Algor Cards [cards.algoreducation.com]

- 4. A model for enzymatic isomerization of D-glucose to D-fructose in a batch reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 13C Labeled Fructose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 13C labeled fructose, a critical tool in metabolic research and drug development. This document details quantitative data, experimental protocols for characterization, and the biological context for its application, including relevant metabolic pathways and experimental workflows.

Physicochemical Properties

The introduction of 13C isotopes into the fructose molecule results in a predictable increase in its molecular weight, while other physical properties such as melting point, solubility, and optical activity remain largely unchanged from the unlabeled compound. The primary advantage of 13C labeling lies in its utility for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), enabling the tracing of fructose metabolism in biological systems.

Quantitative Data Summary

The following tables summarize the key physicochemical properties of various 13C labeled fructose isotopomers.

Table 1: General Physicochemical Properties of 13C Labeled Fructose

| Property | Value | Source |

| Appearance | White crystalline powder | [1][2][3] |

| Optical Activity ([α]20/D, c=2 in H2O with trace NH4OH) | -93.5° | |

| Melting Point | 119-122 °C (decomposes) | |

| Solubility | Very soluble in water; soluble in ethanol. |

Table 2: Molecular Weight and Isotopic Purity of Common 13C Fructose Isotopomers

| Isotopomer | Molecular Weight ( g/mol ) | Isotopic Purity (atom % 13C) | Source |

| D-Fructose (Unlabeled) | 180.16 | N/A | |

| D-Fructose-1-13C | 181.15 | ≥99% | |

| D-Fructose-2-13C | 181.15 | ≥99% | |

| D-Fructose-1,6-13C2 | 182.14 | ≥98% | |

| D-Fructose-U-13C6 | 186.11 | ≥99% |

Spectroscopic Data

1.2.1. 13C NMR Spectroscopy

In aqueous solutions, fructose exists as a mixture of isomers, primarily β-fructopyranose, α-fructofuranose, and β-fructofuranose, each presenting a unique set of peaks in the 13C NMR spectrum. The chemical shifts for the carbon atoms in these isomers typically fall between 60 and 110 ppm. The introduction of 13C labels enhances the signal intensity of the labeled carbon atoms, facilitating tracer studies.

1.2.2. Mass Spectrometry

The fragmentation of fructose in mass spectrometry is characterized by consecutive losses of water (H2O) and formaldehyde (CH2O). Under chemical ionization, characteristic losses of acetate (M-60) or ketene (M-42) are observed for derivatized fructose. Electron impact ionization of derivatized fructose yields a unique C1-C3 fragment. These fragmentation patterns are shifted by the mass of the incorporated 13C isotopes, allowing for the quantification of labeled fructose and its metabolites.

Experimental Protocols

Determination of Melting Point

The melting point of 13C labeled fructose can be determined using the capillary method with a melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline 13C labeled fructose is placed into a glass capillary tube, which is sealed at one end. The sample is packed to a height of 2-3 mm by tapping the tube.

-

Apparatus Setup: The capillary tube is inserted into the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate. A slower heating rate (e.g., 1-2 °C per minute) is used when approaching the expected melting point to ensure accuracy.

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting range.

Determination of Solubility

The solubility of 13C labeled fructose can be determined by preparing a saturated solution at a specific temperature and measuring the concentration of the dissolved solute.

Methodology:

-

Solution Preparation: An excess amount of 13C labeled fructose is added to a known volume of solvent (e.g., water, ethanol) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated.

-

Sample Analysis: A sample of the supernatant is carefully removed and its concentration is determined using an appropriate analytical technique, such as high-performance liquid chromatography (HPLC) or a colorimetric method like the anthrone assay.

Application in Metabolic Research

13C labeled fructose is a powerful tool for tracing the metabolic fate of fructose in biological systems through a technique known as 13C Metabolic Flux Analysis (13C-MFA).

Fructose Metabolic Pathway (Fructolysis)

Fructose is primarily metabolized in the liver through a process called fructolysis. The pathway involves the phosphorylation of fructose to fructose-1-phosphate, which is then cleaved into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. These three-carbon intermediates can then enter glycolysis or gluconeogenesis.

Experimental Workflow for 13C Fructose Tracer Studies

A typical experimental workflow for using 13C labeled fructose in metabolic flux analysis involves several key steps, from experimental design to data analysis.

References

Understanding the Metabolic Fate of D-Fructose-¹³C In Vivo: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose, a monosaccharide commonly found in modern diets, has a unique metabolic pathway that is primarily handled by the liver, intestines, and kidneys.[1] Unlike glucose, its metabolism is not directly regulated by insulin.[2] Understanding the in vivo fate of fructose is crucial for research into metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), obesity, and insulin resistance. The use of stable isotope tracers, particularly D-Fructose-¹³C, has become an invaluable tool for quantitatively tracing the journey of fructose carbons through various metabolic pathways. This technical guide provides a comprehensive overview of the metabolic fate of D-Fructose-¹³C in vivo, complete with quantitative data, detailed experimental protocols, and visual representations of the key metabolic pathways.

Metabolic Pathways of D-Fructose

The metabolism of fructose, or fructolysis, largely occurs in the liver. Upon entering hepatocytes, fructose is rapidly phosphorylated and cleaved into triose phosphates, which can then enter several downstream metabolic pathways.

Fructolysis Pathway

The primary pathway for fructose metabolism involves its conversion into intermediates of glycolysis.

Caption: The major pathway of fructose metabolism (fructolysis) in the liver.

Entry into Glycolysis and Other Fates

The triose phosphates produced from fructose cleavage, dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P), are intermediates of glycolysis. This allows the carbon backbone of fructose to be utilized for energy production, glucose and glycogen synthesis, lactate production, or de novo lipogenesis.[3][4]

Quantitative Data on the Metabolic Fate of D-Fructose-¹³C

Stable isotope tracer studies using D-Fructose-¹³C have provided quantitative insights into its metabolic distribution. The following tables summarize key findings from in vivo and in vitro studies.

| Parameter | Finding | Organism/System | Reference |

| Oxidation Rate | 45.0% ± 10.7% of ingested fructose oxidized within 3-6 hours in non-exercising subjects. | Humans | [5] |

| 45.8% ± 7.3% of ingested fructose oxidized within 2-3 hours in exercising subjects. | Humans | ||

| Conversion to Glucose | 41% ± 10.5% of ingested fructose is converted to glucose within 3-6 hours. | Humans | |

| Significantly lower conversion to glucose (approximately 3-fold less) in children with hereditary fructose intolerance. | Humans (Children) | ||

| Conversion to Lactate | Approximately 25% of ingested fructose is converted to lactate within a few hours. | Humans | |

| Direct Conversion to Plasma Triglycerides | Less than 1% of ingested fructose is directly converted to plasma triglycerides. | Humans | |

| De Novo Lipogenesis | Fructose consumption can increase de novo lipogenesis, contributing to hyperlipidemia. | Humans |

Table 1: Quantitative Fate of Ingested D-Fructose-¹³C in Humans

| Metabolite | ¹³C Enrichment / Flux Change | Cell Type | Fructose Concentration | Reference |

| ¹³CO₂ Release | Slight but significant increase at higher fructose concentrations. | Differentiating and Differentiated Human Adipocytes | 0.1 mM - 5 mM | |

| [1,2-¹³C₂]-Acetyl-CoA | Dose-dependent increase from ~15% to 35-40% of the total pool. | Differentiating and Differentiated Human Adipocytes | 0.1 mM - 5 mM | |

| [4,5-¹³C₂]-Glutamate (from PDH flux) | Dose-dependent increase. | Differentiating and Differentiated Human Adipocytes | 0.1 mM - 5 mM | |

| [3-¹³C₁]-Glutamate (from PC flux) | Dose-dependent increase. | Differentiating and Differentiated Human Adipocytes | 0.1 mM - 5 mM | |

| ¹³C-Palmitate | Statistically significant increase, more pronounced in differentiated adipocytes. | Differentiating and Differentiated Human Adipocytes | 0.1 mM - 5 mM | |

| ¹³C-Lactate Release | Significantly correlated with fructose exposure. | Differentiating and Differentiated Human Adipocytes | 0.1 mM - 5 mM |

Table 2: Metabolic Fate of [U-¹³C₆]-D-Fructose in Human Adipocytes (In Vitro)

Experimental Protocols

Conducting in vivo metabolic studies with D-Fructose-¹³C requires careful planning and execution. Below are detailed methodologies for a typical study.

Animal Models and Preparation

-

Animal Model: C57BL/6J mice (8-10 weeks old) are commonly used.

-

Acclimatization: Animals should be acclimatized for at least one week before the experiment.

-

Fasting: Fast animals for 6-8 hours prior to tracer infusion to reduce background from dietary sugars. Water should be provided ad libitum.

-

Catheter Implantation (Optional): For continuous infusion studies, surgical implantation of a catheter into the jugular vein is recommended for stress-free administration of the tracer. Allow a recovery period of 3-5 days post-surgery.

Tracer Preparation and Administration

-

Tracer: [U-¹³C₆]-D-Fructose is a common choice for tracing the entire carbon skeleton.

-

Tracer Stock Solution: Prepare a sterile stock solution of the ¹³C-labeled fructose in 0.9% saline. The concentration will depend on the desired infusion rate and bolus dose.

-

Administration Routes:

-

Intravenous (IV) Infusion: This method allows for precise control of the tracer delivery rate.

-

Bolus Dose: Administer an initial bolus to rapidly increase the plasma concentration of the tracer.

-

Continuous Infusion: Follow the bolus with a continuous infusion to maintain isotopic steady state.

-

-

Oral Gavage: This route mimics dietary intake.

-

Intraperitoneal (IP) Injection: A simpler alternative to IV infusion, but with less control over the absorption rate.

-

Experimental Workflow for In Vivo D-Fructose-¹³C Tracer Study

Caption: A typical experimental workflow for an in vivo D-Fructose-¹³C study.

Sample Collection and Processing

-

Blood Collection: Collect blood samples at various time points into EDTA-coated tubes. Immediately place on ice and centrifuge to separate plasma. Store plasma at -80°C.

-

Tissue Collection: At the end of the experiment, euthanize the animal and quickly dissect tissues of interest (e.g., liver, adipose tissue, muscle). Freeze-clamp the tissues in liquid nitrogen to quench metabolism and store at -80°C.

-

Metabolite Extraction:

-

Homogenize frozen tissue in a cold solvent mixture, typically 80% methanol.

-

Perform a liquid-liquid extraction using water and chloroform to separate polar metabolites, lipids, and proteins.

-

Dry the polar metabolite fraction under a stream of nitrogen or using a speed vacuum.

-

Analytical Methods

-

Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS): Requires derivatization of metabolites but provides excellent separation and sensitivity for many central carbon metabolites.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity for a wide range of metabolites without the need for derivatization.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR can be used to determine the positional enrichment of ¹³C in metabolites, providing detailed information about pathway activity.

Data Analysis

-

Isotopologue Distribution Analysis: Determine the mass isotopologue distribution (MID) of key metabolites to understand the incorporation of ¹³C from fructose.

-

Metabolic Flux Analysis (MFA): Use computational models to calculate the rates (fluxes) through metabolic pathways based on the isotopic labeling patterns of metabolites.

Signaling Pathways and Logical Relationships

The metabolic fate of fructose is interconnected with other key metabolic signaling pathways.

Caption: Logical relationships in hepatic fructose metabolism and its consequences.

Conclusion

The use of D-Fructose-¹³C as a metabolic tracer provides a powerful methodology for elucidating the in vivo fate of fructose and its contribution to various metabolic pathways. Quantitative analysis of ¹³C enrichment in downstream metabolites allows for a detailed understanding of fructose oxidation, conversion to glucose and lactate, and its role in de novo lipogenesis. The experimental protocols outlined in this guide provide a framework for conducting robust and reproducible in vivo studies. This knowledge is essential for researchers and drug development professionals working to understand and target metabolic diseases associated with high fructose consumption.

References

- 1. Quantitative Metabolomics and Instationary 13C-Metabolic Flux Analysis Reveals Impact of Recombinant Protein Production on Trehalose and Energy Metabolism in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism of 13C-enriched D-fructose in hepatocytes from Goto-Kakizaki rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isotopic discrimination between D-[1-(13)C]fructose and D-[2-(13)C]fructose in rat liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of D-[1-(13)C]fructose, D-[2-(13)C]fructose, and D-[6-(13)C]fructose in rat hepatocytes incubated in the presence of H(2)O or D(2)O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

D-Fructose-¹³C as a Tracer for Novel Metabolic Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose, a monosaccharide commonly found in modern diets, has garnered significant attention for its unique metabolic properties and its association with a rising prevalence of metabolic diseases, including obesity, non-alcoholic fatty liver disease (NAFLD), and type 2 diabetes.[1][2][3] Unlike glucose, fructose metabolism is largely unregulated by insulin and primarily occurs in the liver, leading to a rapid influx of carbon into various metabolic pathways.[4][5] The use of stable isotope tracers, particularly uniformly ¹³C-labeled D-fructose ([U-¹³C₆]-fructose), has become an indispensable tool for elucidating the intricate fate of fructose carbons, uncovering novel metabolic pathways, and understanding its contribution to disease pathogenesis. This technical guide provides a comprehensive overview of the application of D-fructose-¹³C as a tracer, detailing experimental protocols, summarizing key quantitative findings, and visualizing the underlying metabolic networks.

Core Metabolic Pathways of Fructose

Fructose enters a distinct metabolic route compared to glucose, bypassing key regulatory steps of glycolysis. This unique entry point has profound implications for cellular metabolism.

Fructolysis Pathway

The primary pathway for fructose catabolism, termed fructolysis, occurs predominantly in the liver.

Contribution to Glycolysis and the TCA Cycle

Fructose-derived carbons enter glycolysis downstream of the main regulatory enzyme, phosphofructokinase, leading to a rapid and unregulated flux of substrates into the tricarboxylic acid (TCA) cycle. This can result in an oversupply of acetyl-CoA, the primary substrate for de novo lipogenesis.

De Novo Lipogenesis (DNL)

A significant fate of fructose carbons is their incorporation into newly synthesized fatty acids through DNL. Studies using ¹³C-fructose have demonstrated that fructose is a potent stimulator of DNL, contributing to the development of hepatic steatosis.

Pentose Phosphate Pathway (PPP)

Fructose carbons can also be shunted into the pentose phosphate pathway (PPP), a critical route for generating NADPH for reductive biosynthesis and producing precursors for nucleotide synthesis. This is particularly relevant in proliferating cancer cells which have a high demand for both.

Quantitative Insights from D-Fructose-¹³C Tracing Studies

The use of D-fructose-¹³C has enabled the quantification of the metabolic fate of fructose in various physiological and pathological states.

| Metabolic Fate | Organ/Cell Type | Tracer | Key Findings | Reference |

| Oxidation to CO₂ | Human (non-exercising) | ¹³C-Fructose | ~45% of ingested fructose is oxidized within 3-6 hours. | |

| Conversion to Glucose | Human | ¹³C-Fructose | ~41% of ingested fructose is converted to glucose within 3-6 hours. | |

| Conversion to Lactate | Human | ¹³C-Fructose | ~25% of ingested fructose is converted to lactate within a few hours. | |

| De Novo Lipogenesis | Human Adipocytes | [U-¹³C₆]-Fructose | Dose-dependent increase in newly synthesized palmitate with increasing fructose concentrations. | |

| De Novo Lipogenesis | Healthy Humans | [1-¹³C₁]Acetate (during fructose feeding) | Fructose feeding dose-dependently increases hepatic de novo lipogenesis. | |

| Contribution to TCA Cycle | Human Adipocytes | [U-¹³C₆]-Fructose | Fructose alters glucose-derived glutamate output, indicating a modified TCA cycle flux. | |

| Nucleic Acid Synthesis | Pancreatic Cancer Cells | ¹³C-Fructose | Fructose is preferentially metabolized via the non-oxidative PPP to support nucleic acid synthesis. |

Experimental Protocols for D-Fructose-¹³C Tracing

Detailed and standardized protocols are crucial for obtaining reliable and reproducible data from ¹³C metabolic tracing studies.

Experimental Workflow

Cell Culture and Tracer Administration

-

Cell Lines: Select appropriate cell lines based on the research question (e.g., hepatocytes for liver metabolism, cancer cell lines for oncology studies).

-

Culture Medium: Culture cells in a glucose-free and fructose-free medium for a defined period before the experiment to deplete endogenous stores. Supplement with dialyzed fetal bovine serum to minimize unlabeled hexoses.

-

Tracer Introduction: Introduce medium containing a known concentration of [U-¹³C₆]-fructose. The concentration should be physiologically relevant to the model system.

-

Time Course: Collect samples at multiple time points to assess the kinetics of ¹³C incorporation and ensure isotopic steady state is reached.

Sample Preparation

-

Quenching Metabolism: Rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically achieved by washing cells with ice-cold phosphate-buffered saline (PBS) and then adding a cold solvent like liquid nitrogen or a methanol/water mixture.

-

Metabolite Extraction: Extract metabolites using a biphasic solvent system, such as methanol/chloroform/water, to separate polar and nonpolar metabolites.

-

Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar metabolites often require derivatization to increase their volatility. A common agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

Analytical Techniques

-

Principle: GC separates volatile compounds, and MS detects the mass-to-charge ratio of the fragments, allowing for the identification and quantification of ¹³C enrichment in different metabolites.

-

Protocol:

-

Inject the derivatized sample into the GC-MS system.

-

Separate metabolites on a suitable GC column.

-

Analyze the eluting compounds by MS in full scan or selected ion monitoring (SIM) mode.

-

Determine the mass isotopomer distribution (MID) for each metabolite by analyzing the relative abundance of ions with different numbers of ¹³C atoms.

-

-

Principle: NMR spectroscopy can distinguish between ¹²C and ¹³C atoms based on their nuclear spin properties, providing information on the positional enrichment of ¹³C within a molecule.

-

Protocol:

-

Resuspend the extracted metabolites in a suitable deuterated solvent (e.g., D₂O).

-

Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) spectra (e.g., ¹H-¹³C HSQC) to aid in metabolite identification and isotopomer analysis.

-

Quantify ¹³C enrichment by integrating the signals corresponding to ¹³C-coupled and uncoupled nuclei.

-

Data Analysis and Metabolic Flux Analysis

-

Isotopomer Distribution Analysis: Correct the raw mass spectrometry data for the natural abundance of ¹³C and other isotopes to determine the fractional enrichment of the tracer in each metabolite.

-

Metabolic Flux Analysis (MFA): Utilize software packages (e.g., INCA, METRAN, VistFlux) to fit the measured isotopomer distributions to a metabolic network model. This allows for the calculation of intracellular metabolic fluxes, providing a quantitative understanding of pathway activity.

Applications in Drug Development

The use of D-fructose-¹³C as a tracer holds significant promise for drug development:

-

Target Identification and Validation: By elucidating the metabolic pathways that are dysregulated in diseases like cancer and NAFLD, ¹³C-fructose tracing can help identify novel therapeutic targets.

-

Mechanism of Action Studies: This technique can be used to understand how a drug candidate modulates fructose metabolism and its downstream effects.

-

Pharmacodynamic Biomarker Development: Changes in the flux of ¹³C from fructose into specific metabolic pathways can serve as sensitive biomarkers to assess drug efficacy.

Conclusion

D-fructose-¹³C tracing is a powerful methodology for dissecting the complexities of fructose metabolism. By providing quantitative data on the fate of fructose-derived carbons, this approach has been instrumental in revealing novel metabolic pathways and their implications in health and disease. The detailed experimental protocols and analytical strategies outlined in this guide offer a framework for researchers, scientists, and drug development professionals to leverage this technology to advance our understanding of metabolic regulation and develop novel therapeutic interventions.

References

- 1. METRAN - Software for 13C-metabolic Flux Analysis | MIT Technology Licensing Office [tlo.mit.edu]

- 2. agilent.com [agilent.com]

- 3. INCA: a computational platform for isotopically non-stationary metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MFA Suite™ | MFA Suite [mfa.vueinnovations.com]

- 5. Measurement of de novo hepatic lipogenesis in humans using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Journey of ¹³C Fructose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of uniformly labeled ¹³C fructose in exploratory studies. By tracing the fate of the ¹³C carbon atoms, researchers can elucidate the intricate metabolic pathways and signaling networks influenced by fructose, offering critical insights for drug development and the understanding of metabolic diseases.

Introduction: The Significance of Tracing Fructose Metabolism

Fructose, a monosaccharide increasingly prevalent in Western diets, is primarily metabolized in the liver. Unlike glucose, its metabolism is not as tightly regulated by insulin, leading to distinct metabolic consequences.[1] The use of uniformly labeled [U-¹³C₆]-fructose, where all six carbon atoms are the heavier isotope ¹³C, allows for the precise tracking of fructose-derived carbons through various metabolic pathways.[2] This stable isotope tracer approach, coupled with advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, enables the quantitative analysis of metabolic fluxes and the identification of key regulatory nodes.[3][4] Such studies are pivotal in understanding the role of fructose in conditions like non-alcoholic fatty liver disease (NAFLD), insulin resistance, and cancer.[5]

Core Metabolic Pathways of Fructose

Upon entering hepatocytes, fructose is rapidly phosphorylated to fructose-1-phosphate (F1P) by fructokinase (KHK). Aldolase B then cleaves F1P into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde. DHAP can enter glycolysis or be used for glycerol synthesis, a backbone for triglycerides. Glyceraldehyde is phosphorylated to glyceraldehyde-3-phosphate (G3P), which also enters the glycolytic pathway. This entry point bypasses the key regulatory step of glycolysis catalyzed by phosphofructokinase-1 (PFK-1), leading to a rapid and unregulated influx of carbons into downstream pathways.

// Nodes Fructose [label="Fructose", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1P [label="Fructose-1-Phosphate", fillcolor="#FBBC05", fontcolor="#202124"]; DHAP [label="DHAP", fillcolor="#34A853", fontcolor="#FFFFFF"]; Glyceraldehyde [label="Glyceraldehyde", fillcolor="#34A853", fontcolor="#FFFFFF"]; G3P [label="Glyceraldehyde-3-Phosphate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Glycolysis [label="Glycolysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyruvate [label="Pyruvate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TCA_Cycle [label="TCA Cycle", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lipogenesis [label="De Novo Lipogenesis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Glucose_Gluconeogenesis [label="Glucose / Gluconeogenesis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Fructose -> F1P [label=" KHK"]; F1P -> DHAP [label=" Aldolase B"]; F1P -> Glyceraldehyde [label=" Aldolase B"]; Glyceraldehyde -> G3P [label=" Triokinase"]; DHAP -> Glycolysis; G3P -> Glycolysis; Glycolysis -> Pyruvate; Pyruvate -> TCA_Cycle; Pyruvate -> Lipogenesis; DHAP -> Glucose_Gluconeogenesis; TCA_Cycle -> Lipogenesis [label=" Citrate"]; } Caption: Core metabolic pathway of fructose in the liver.

Quantitative Insights from ¹³C Fructose Tracing Studies

The tables below summarize quantitative data from various studies that utilized uniformly labeled ¹³C fructose to trace its metabolic fate in different biological systems. These data highlight the significant contribution of fructose to key metabolic pathways.

Table 1: Metabolic Fate of [U-¹³C₆]-Fructose in Human Adipocytes

| Fructose Concentration | ¹³CO₂ Release (Fold Change vs. 0.1 mM) | ¹³C-Palmitate Synthesis (Fold Change vs. 0.1 mM) | ¹³C-Glutamate Secretion (Fold Change vs. 0.1 mM) |

| 2.5 mM | ~1.2 | ~3.0 | ~2.5 |

| 5.0 mM | ~1.5 | ~4.8 | ~3.0 |

| 10.0 mM | ~1.8 | ~5.5 | ~3.5 |

Table 2: Contribution of Fructose to Glucose and Lactate Pools

| Study Population | Fructose Dose | Conversion to Glucose (%) | Conversion to Lactate (%) | Reference |

| Healthy Humans | 0.5 g/kg | 31 | ~25 | |

| Healthy Humans | 1.0 g/kg | 57 | ~25 | |

| Exercising Individuals | Co-ingestion with glucose | 12.1% of total Ra | - |

Table 3: Fructose Contribution to De Novo Lipogenesis (DNL)

| Experimental Model | Key Findings | Reference |

| Human Adipocytes | Fructose dose-dependently increases ¹³C incorporation into palmitate. | |

| Mice fed high-fructose diet | Fructose supplementation significantly increases hepatic expression of DNL enzymes. | |

| Healthy Humans | A small percentage (<1%) of ingested fructose is directly converted to plasma triglycerides. |

Signaling Pathways Modulated by Fructose Metabolism

Fructose metabolism significantly impacts key signaling pathways that regulate lipogenesis and insulin sensitivity. A central mechanism involves the activation of the transcription factors Carbohydrate-Responsive Element-Binding Protein (ChREBP) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).

Fructose-derived metabolites, such as xylulose-5-phosphate, activate ChREBP, which in turn upregulates the expression of genes involved in both glycolysis and de novo lipogenesis (DNL). Fructose can also independently activate SREBP-1c, a master regulator of lipogenic gene expression, in an insulin-independent manner. This dual activation of ChREBP and SREBP-1c leads to a robust induction of the lipogenic program, contributing to hepatic steatosis. Furthermore, the products of DNL, such as diacylglycerols (DAGs), can activate protein kinase C (PKC) isoforms that impair insulin signaling by phosphorylating the insulin receptor substrate (IRS), leading to hepatic insulin resistance.

// Nodes Fructose [label="Fructose", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fructose_Metabolites [label="Fructose Metabolites\n(e.g., Xylulose-5-P)", fillcolor="#FBBC05", fontcolor="#202124"]; ChREBP [label="ChREBP", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; SREBP1c [label="SREBP-1c", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Lipogenic_Genes [label="Lipogenic Gene\nExpression", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNL [label="De Novo Lipogenesis", fillcolor="#FBBC05", fontcolor="#202124"]; DAG [label="Diacylglycerols (DAGs)", fillcolor="#FBBC05", fontcolor="#202124"]; PKC [label="PKC", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Insulin_Signaling [label="Insulin Signaling", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Insulin_Resistance [label="Insulin Resistance", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Fructose -> Fructose_Metabolites; Fructose_Metabolites -> ChREBP [label=" activates"]; Fructose -> SREBP1c [label=" activates"]; ChREBP -> Lipogenic_Genes [label=" upregulates"]; SREBP1c -> Lipogenic_Genes [label=" upregulates"]; Lipogenic_Genes -> DNL; DNL -> DAG; DAG -> PKC [label=" activates"]; PKC -> Insulin_Signaling [label=" inhibits", color="#EA4335"]; Insulin_Signaling -> Insulin_Resistance [style=dashed, arrowhead=none]; } Caption: Fructose-induced lipogenesis and insulin resistance signaling.

Experimental Protocols for ¹³C Fructose Tracing

The following sections provide detailed methodologies for conducting exploratory studies using uniformly labeled ¹³C fructose.

General Experimental Workflow

// Nodes Cell_Culture [label="1. Cell Culture / Animal Model\nwith [U-¹³C₆]-Fructose", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quenching [label="2. Rapid Quenching\nof Metabolism", fillcolor="#FBBC05", fontcolor="#202124"]; Extraction [label="3. Metabolite Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Derivatization [label="4. Derivatization (for GC-MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="5. GC-MS or NMR Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Processing [label="6. Data Processing and\nMetabolic Flux Analysis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Cell_Culture -> Quenching; Quenching -> Extraction; Extraction -> Derivatization; Derivatization -> Analysis; Extraction -> Analysis [label=" for NMR", style=dashed]; Analysis -> Data_Processing; } Caption: General workflow for ¹³C fructose tracing studies.

Detailed Protocol for ¹³C Fructose Tracing using GC-MS

This protocol is adapted from methodologies described for analyzing ¹³C-labeled metabolites.

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency.

-

Replace the culture medium with a medium containing a known concentration of [U-¹³C₆]-fructose. The concentration and duration of labeling will depend on the specific experimental goals.

-

Incubate the cells for the desired time period to allow for the incorporation of the ¹³C label into intracellular metabolites.

-

-

Metabolite Extraction:

-

Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet proteins and cellular debris.

-

Collect the supernatant containing the metabolites.

-

-

Derivatization:

-

Dry the metabolite extract under a stream of nitrogen.

-

To derivatize the samples for GC-MS analysis, first perform methoxyamination by adding methoxylamine hydrochloride in pyridine and incubating. This step protects carbonyl groups.

-

Next, perform silylation by adding a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubating. This step increases the volatility of the metabolites.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Separate the metabolites on a suitable capillary column.

-

Analyze the mass isotopologue distributions of the target metabolites by monitoring the relevant mass-to-charge (m/z) ratios.

-

-

Data Analysis:

-

Correct the raw mass spectrometry data for the natural abundance of ¹³C.

-

Calculate the fractional enrichment of ¹³C in each metabolite.

-

Use metabolic flux analysis (MFA) software to determine the relative or absolute fluxes through the metabolic pathways of interest.

-

Detailed Protocol for ¹³C Fructose Tracing using NMR Spectroscopy

This protocol is based on general procedures for NMR-based metabolomics.

-

Sample Preparation:

-

Follow the cell culture, labeling, and metabolite extraction steps as described for the GC-MS protocol.

-

After extraction, dry the metabolite extract.

-

Reconstitute the dried extract in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).

-

Transfer the sample to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire ¹³C NMR spectra on a high-field NMR spectrometer.

-

Use appropriate pulse sequences to obtain high-resolution spectra and, if necessary, to suppress the signal from unlabeled metabolites.

-

Acquire two-dimensional (2D) NMR spectra, such as ¹H-¹³C HSQC, to aid in the identification and quantification of labeled metabolites.

-

-

NMR Data Analysis:

-

Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Identify the ¹³C-labeled metabolites based on their chemical shifts and coupling patterns.

-

Quantify the concentration of the labeled metabolites by integrating the corresponding peaks and normalizing to the internal standard.

-

Analyze the isotopomer distribution to determine the specific positions of the ¹³C labels within the metabolite molecules. This information can be used to infer the activity of specific metabolic pathways.

-

Conclusion and Future Directions

Exploratory studies using uniformly labeled ¹³C fructose have provided invaluable quantitative data on the metabolic fate of this sugar and its impact on cellular signaling. The methodologies outlined in this guide offer a robust framework for researchers to further investigate the intricate roles of fructose in health and disease. Future studies could focus on integrating ¹³C fructose tracing with other "omics" technologies, such as proteomics and transcriptomics, to gain a more holistic understanding of the cellular response to fructose. Additionally, applying these techniques to more complex in vivo models and human studies will be crucial for translating these findings into clinical applications and public health recommendations.

References

- 1. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 4. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

- 5. Divergent effects of glucose and fructose on hepatic lipogenesis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Historical Arc of D-Fructose-13C in Biochemical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling has long been a cornerstone of biochemical and metabolic research, offering a powerful lens through which to trace the intricate pathways of molecules within living systems. Among the various isotopic tracers, D-Fructose labeled with Carbon-13 (D-Fructose-13C) has carved a significant niche, particularly in elucidating fructose metabolism and its implications in health and disease. This technical guide provides an in-depth exploration of the historical applications of this compound, detailing key experiments, analytical methodologies, and the evolution of its use in biochemical research. By presenting quantitative data, experimental protocols, and visual representations of metabolic pathways and workflows, this document serves as a comprehensive resource for researchers and professionals in the field.

The journey of this compound as a research tool began with the growing interest in understanding the metabolic fate of fructose, a monosaccharide increasingly prevalent in the modern diet. Early investigations sought to unravel how the body processes fructose, its conversion to other metabolic intermediates, and its role in various physiological and pathophysiological conditions. The use of the non-radioactive, stable isotope 13C offered a safe and effective alternative to radiotracers, allowing for in vivo studies in humans, including children. This guide will delve into these pioneering studies and trace the technological advancements that have refined our ability to track the journey of the 13C-labeled carbon skeleton of fructose through complex metabolic networks.

I. Historical Applications of this compound

The application of this compound in biochemical research has evolved significantly over the past few decades, moving from qualitative pathway mapping to sophisticated quantitative flux analysis. Key historical applications can be categorized into three main areas:

-

Metabolic Pathway Elucidation: Early studies focused on tracing the conversion of fructose into other metabolites, primarily glucose. This was crucial for understanding the fundamental pathways of fructose metabolism in the liver.

-

Diagnosis of Metabolic Disorders: A significant historical application of this compound has been in the non-invasive diagnosis of hereditary fructose intolerance (HFI), a genetic disorder affecting fructose metabolism.

-

Substrate Oxidation and Energy Metabolism: Researchers have utilized 13C-labeled fructose to quantify its contribution to energy production through oxidation, both at rest and during exercise.

A Landmark Study: Fructose Metabolism in Hereditary Fructose Intolerance (1990)

A pivotal study by Gopher et al. published in the Proceedings of the National Academy of Sciences in 1990 stands as a landmark in the historical application of this compound. This research elegantly demonstrated the use of [U-13C]fructose and 13C Nuclear Magnetic Resonance (NMR) spectroscopy to delineate the metabolic pathways of fructose conversion to glucose in both healthy children and those with HFI.[1] This work not only provided a safer diagnostic tool for HFI but also offered novel insights into hepatic fructose metabolism.

II. Key Experiments and Methodologies

This section details the experimental protocols from seminal studies, providing a practical guide to the historical and ongoing use of this compound.

Experiment 1: Non-invasive Diagnosis of Hereditary Fructose Intolerance

This experimental design is based on the 1990 study by Gopher et al. and showcases the use of [U-13C]fructose to assess hepatic fructose metabolism.[1]

To quantitatively determine the conversion of fructose to glucose in control subjects and individuals with Hereditary Fructose Intolerance (HFI).

-

Subject Preparation: Subjects were fasted overnight.

-

Tracer Administration: A constant nasogastric infusion of D-[U-13C]fructose (99% enriched) was administered. The infusion rate was varied from 0.26 to 0.5 mg/kg per minute.[1][2]

-

Blood Sampling: Blood samples were collected at baseline and at regular intervals during the infusion.

-

Sample Processing: Plasma was separated from the blood samples and deproteinized.

-

13C NMR Spectroscopy: The 13C NMR spectra of plasma glucose were recorded to determine the 13C enrichment and isotopomer distribution.

-

Data Analysis: The conversion of fructose to glucose was estimated by analyzing the doublet-to-singlet ratios of the β-glucose C-1 signal in the 13C NMR spectra. This ratio reflects the proportion of glucose molecules synthesized from the 13C-labeled fructose tracer.[1]

The study by Gopher et al. (1990) yielded significant quantitative differences in fructose conversion between control and HFI subjects.

| Group | Rate of [U-13C]fructose infusion (mg/kg per min) | β-glucose C-1 doublet/singlet ratio | Fructose to Glucose Conversion (%) |

| Control | 0.26 | 1.8 | 47 |

| Control | 0.50 | 3.5 | 47 |

| HFI | 0.30 | 0.6 | 27 |

| HFI | 0.36 | 0.8 | 27 |

Table 1: Fructose to glucose conversion in control and HFI children. Data extracted from Gopher et al., 1990.

Experiment 2: Tracing Fructose Metabolism in Adipocytes using GC-MS

This protocol outlines a typical experiment to trace the metabolic fate of fructose in cultured cells, in this case, human adipocytes, using Gas Chromatography-Mass Spectrometry (GC-MS).

To determine the incorporation of carbon from [U-13C6]-D-fructose into key metabolic intermediates and end products in human adipocytes.

-

Cell Culture: Human adipocytes were cultured in a medium containing a baseline level of glucose (e.g., 5 mM).

-

Tracer Incubation: The culture medium was supplemented with a range of fructose concentrations, with 10% of the fructose being [U-13C6]-D-fructose.

-

Metabolite Extraction: After incubation, metabolites were extracted from both the cells and the culture medium.

-

Derivatization: Extracted metabolites (e.g., lactate, glutamate, fatty acids) were chemically derivatized to enhance their volatility for GC-MS analysis. For example, fatty acids were converted to their methyl esters.

-

GC-MS Analysis: The derivatized samples were analyzed by GC-MS. The mass spectrometer was operated in a mode to detect the mass-to-charge ratio (m/z) of different fragments, allowing for the determination of mass isotopomer distributions.

-

Data Analysis: The abundance of different isotopologues for each metabolite of interest was quantified to calculate the fractional contribution of fructose to their synthesis.

Studies on human adipocytes have shown a dose-dependent increase in the synthesis of key metabolites from fructose.

| Fructose Concentration (mM) | 13C-labeled Lactate Release (relative to control) | 13C-labeled Glutamate Synthesis (relative to control) | de novo Fatty Acid Synthesis (from 13C-fructose, % of total) |

| 0.1 | 1.2 | 1.5 | 5 |

| 1.0 | 3.5 | 4.2 | 15 |

| 5.0 | 8.1 | 9.8 | 35 |

Table 2: Fructose metabolism in human adipocytes. Representative data synthesized from studies on adipocyte metabolism.

III. Visualization of Pathways and Workflows

Visualizing the complex interplay of metabolic pathways and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key concepts discussed in this guide.

Fructose Metabolism Pathways

Experimental Workflow for HFI Diagnosis

IV. Evolution of Analytical Techniques

The ability to harness the power of this compound as a tracer is intrinsically linked to the analytical technologies used for its detection and quantification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the early applications, particularly the seminal work on HFI, 13C NMR was the primary analytical tool. Its strength lies in providing positional information about the 13C label within a molecule, which is invaluable for elucidating metabolic rearrangements. However, NMR is inherently less sensitive than mass spectrometry.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The advent of GC-MS provided a more sensitive method for analyzing 13C enrichment in various metabolites. This technique requires chemical derivatization of non-volatile metabolites to make them amenable to gas chromatography. GC-MS has been instrumental in expanding the application of 13C-fructose to studies in cell culture and animal models.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): More recently, LC-MS has become a dominant platform in metabolomics. It offers the advantage of analyzing a wider range of metabolites without the need for derivatization and can be coupled with high-resolution mass spectrometers for highly accurate mass measurements, further enhancing the specificity of detection.

V. Applications in Drug Development

The principles and techniques honed through historical research with this compound have direct relevance to modern drug development.

-

Target Engagement and Pharmacodynamics: For therapeutic agents targeting enzymes in the fructose metabolic pathway (e.g., fructokinase inhibitors), 13C-fructose can be used as a probe to assess target engagement in vivo. A reduction in the appearance of 13C in downstream metabolites would indicate successful inhibition of the target enzyme.

-

Understanding Off-Target Effects: By providing a global view of metabolic fluxes, 13C-fructose tracing can help identify off-target effects of drug candidates on related metabolic pathways.

-

Personalized Medicine: The diagnostic application in HFI is a prime example of how 13C-labeled substrates can be used to stratify patient populations based on their metabolic phenotype, a cornerstone of personalized medicine.

Conclusion

The historical journey of this compound in biochemical research highlights a remarkable progression from a tool for fundamental pathway discovery to a sophisticated probe in clinical diagnostics and drug development. The pioneering work in the late 20th century laid the foundation for our current understanding of fructose metabolism and its clinical implications. As analytical technologies continue to advance in sensitivity and resolution, the applications of this compound are poised to expand further, offering ever more detailed insights into the complex web of metabolism. This guide serves as a testament to the enduring power of stable isotope tracers in advancing our knowledge of biology and medicine.

References

The Signature of Sweetness: A Technical Guide to the Natural Abundance of ¹³C in Fructose and Its Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural abundance of the stable isotope carbon-13 (¹³C) in fructose. It details the significance of ¹³C isotopic signatures in various scientific and industrial applications, presents quantitative data, outlines detailed experimental protocols for its measurement, and illustrates key concepts through diagrams. Understanding the nuances of natural ¹³C abundance in fructose is critical for applications ranging from food authenticity and adulteration detection to metabolic research and drug development.

The Foundation: Carbon Isotopes and Photosynthetic Pathways

Carbon exists primarily in two stable isotopic forms: the highly abundant ¹²C (~98.9%) and the much rarer ¹³C (~1.1%). The ratio of these isotopes in a given sample is not constant and is influenced by physical and biochemical processes. One of the most significant sources of variation in the ¹³C/¹²C ratio in biological materials stems from the different photosynthetic pathways used by plants to fix atmospheric CO₂.

Plants are broadly categorized into three main photosynthetic pathways: C₃, C₄, and Crassulacean Acid Metabolism (CAM). These pathways exhibit different degrees of isotopic fractionation, leading to distinct δ¹³C values in the sugars they produce, including fructose. The δ¹³C value is a standardized notation for reporting the ¹³C/¹²C ratio relative to the Vienna Pee Dee Belemnite (VPDB) international standard, expressed in parts per thousand (‰).

-

C₃ Photosynthesis: The majority of plants, including most fruits (e.g., apples, oranges, grapes), vegetables, and sugar beets, utilize the C₃ pathway. The primary CO₂-fixing enzyme, RuBisCO, strongly discriminates against ¹³CO₂, resulting in plant tissues that are significantly depleted in ¹³C.

-

C₄ Photosynthesis: Plants adapted to hot, arid conditions, such as maize (corn), sugarcane, and sorghum, use the C₄ pathway. The initial CO₂-fixing enzyme, PEP carboxylase, shows less discrimination against ¹³CO₂. This, coupled with a mechanism that concentrates CO₂ for RuBisCO, results in plant tissues that are considerably more enriched in ¹³C compared to C₃ plants.

-

CAM Photosynthesis: Succulents and other plants in arid environments, like pineapple and agave, employ CAM photosynthesis. These plants can switch between C₃ and C₄-like mechanisms, leading to δ¹³C values that are intermediate between C₃ and C₄ plants.

This fundamental difference in isotopic signatures between C₃ and C₄ plants is the cornerstone for many of the applications of ¹³C analysis in fructose.

An In-depth Technical Guide to D-Fructose-13C in Metabolomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled tracers are indispensable tools in the field of metabolomics, enabling the precise tracking of atoms through intricate biochemical networks. Among these, D-Fructose labeled with carbon-13 (¹³C) has emerged as a powerful probe for investigating cellular metabolism, particularly in the context of metabolic diseases like obesity, diabetes, and certain cancers where fructose metabolism is of significant interest.[1][2] This technical guide provides a comprehensive overview of the application of D-Fructose-¹³C in metabolomics, detailing its metabolic fate, experimental protocols, and data interpretation.

Unlike glucose, which is utilized by most cells in the body, fructose is primarily metabolized in the liver, intestine, and kidneys.[3][4] This distinct metabolic pathway makes ¹³C-labeled fructose an ideal tracer to investigate specific aspects of cellular bioenergetics and biosynthesis. By introducing D-Fructose-¹³C into a biological system, researchers can trace the journey of the labeled carbon atoms as they are incorporated into various downstream metabolites. This allows for the elucidation of metabolic pathway activity and the quantification of metabolic fluxes.[1] The most common analytical techniques to detect these ¹³C-labeled metabolites are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Metabolic Fate of D-Fructose-¹³C

Upon entering the cell, typically via GLUT5 transporters, fructose is phosphorylated to fructose-1-phosphate by fructokinase. Aldolase B then cleaves fructose-1-phosphate into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde. These intermediates can then enter several key metabolic pathways:

-

Glycolysis and Tricarboxylic Acid (TCA) Cycle: DHAP and glyceraldehyde-3-phosphate (the phosphorylated form of glyceraldehyde) are intermediates of glycolysis and can be further metabolized to pyruvate. Pyruvate can then enter the TCA cycle for energy production. Tracking the ¹³C label in glycolytic intermediates, lactate, and TCA cycle metabolites provides a quantitative measure of fructose's contribution to cellular energy metabolism.

-

Gluconeogenesis: In the liver, the triose phosphates derived from fructose can be used to synthesize glucose. The appearance of ¹³C in glucose after administration of ¹³C-fructose is a direct measure of this pathway.

-

De Novo Lipogenesis: The carbon backbone of fructose can be converted into acetyl-CoA, the building block for fatty acid synthesis. The incorporation of ¹³C into fatty acids and triglycerides provides insights into how fructose contributes to lipid biosynthesis.

-

Pentose Phosphate Pathway (PPP): Fructose-6-phosphate, which can be formed from fructose-1-phosphate, can enter the pentose phosphate pathway. This pathway is crucial for producing NADPH for reductive biosynthesis and ribose-5-phosphate for nucleotide synthesis.

The choice between uniformly labeled [U-¹³C₆]-D-fructose and position-specifically labeled fructose (e.g., [1-¹³C]-D-fructose) depends on the specific research question. Uniformly labeled fructose allows for the tracking of all six carbon atoms, providing a comprehensive view of its metabolic fate.

Quantitative Data from D-Fructose-¹³C Tracer Studies

The following table summarizes key quantitative findings from studies that have utilized D-Fructose-¹³C to trace metabolic pathways.

| Parameter | Biological System | Key Findings | Reference(s) |

| Conversion to Glucose | Humans | Following a 1 g/kg fructose load, 57% of the overall glucose appearance was synthesized from fructose. | |

| Humans | After ingestion of ¹³C-fructose with glucose, ¹³C-glucose production accounted for 19.0% ± 1.5% of the ingested ¹³C-fructose carbons. | ||

| Oxidation to CO₂ | Humans | After ingestion of ¹³C-fructose with glucose, 32.2% ± 1.3% of the ingested ¹³C-fructose carbons were recovered as breath ¹³CO₂. | |

| Contribution to Lactate | Humans | Following a meal with ¹³C-fructose, fructose contributed to approximately 15% of the total lactate production. | |

| De Novo Lipogenesis | Human Adipocytes | Fructose robustly converted to palmitate in adipocytes, with newly synthesized palmitate contributing about 5% of total fatty acids at 0.1 mM fructose. | |

| Fructose Conversion to Glucose in Hereditary Fructose Intolerance (HFI) | HFI Patients vs. Controls | The conversion of fructose to glucose declined by 67% in HFI patients compared to controls. | |

| Pathway of Fructose Conversion to Glucose | Humans | In controls, 47% of fructose conversion to glucose occurs via phosphorylation of fructose-1-phosphate to fructose-1,6-bisphosphate. This pathway accounts for only 27% in HFI children. |

Experimental Protocols

A typical metabolomics experiment using D-Fructose-¹³C involves several key steps, from sample preparation to data analysis. The following provides a generalized protocol for an in vitro cell culture experiment.

Cell Culture and Isotopic Labeling

-

Cell Seeding: Plate cells at a desired density and allow them to adhere and grow.

-

Medium Preparation: Prepare a labeling medium containing a specific concentration of D-Fructose-¹³C. For example, to achieve a 10% labeling at a total fructose concentration of 5 mM, the medium would contain 4.5 mM unlabeled fructose and 0.5 mM [U-¹³C₆]-D-fructose.

-

Labeling: Remove the standard culture medium, wash the cells with phosphate-buffered saline (PBS), and add the prepared isotopic labeling medium. Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the ¹³C label into various metabolites.

Metabolite Quenching and Extraction

Rapidly quenching metabolic activity is crucial to prevent further metabolism and obtain an accurate snapshot of the metabolome.

-

Quenching: Place the cell culture plate on ice, aspirate the labeling medium, and quickly wash the cells with ice-cold 0.9% NaCl solution.

-

Extraction: Immediately add ice-cold methanol (-80°C) to the cells to quench metabolic activity and extract intracellular metabolites. Scrape the cell lysate and transfer it to a microcentrifuge tube. For a more comprehensive extraction separating polar and nonpolar metabolites, a three-phase extraction using methanol, chloroform, and water can be performed.

-

Sample Processing: Centrifuge the lysate to pellet cell debris. Transfer the supernatant containing the metabolites to a new tube and dry it using a vacuum concentrator.

Analytical Methods

-

Sample Preparation: The dried metabolite extract is typically derivatized to increase volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. For Liquid Chromatography-Mass Spectrometry (LC-MS), the extract is reconstituted in a suitable solvent.

-

Instrumentation: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is often used for targeted analysis.

-

Data Analysis: The raw data is processed to determine the mass isotopomer distributions of the targeted metabolites. This involves correcting for the natural abundance of ¹³C.

-

Sample Preparation: Reconstitute the dried metabolite extracts in a deuterated buffer (e.g., phosphate buffer in D₂O) containing an internal standard.

-

Data Acquisition: Acquire ¹³C NMR spectra. 2D NMR techniques can also be employed for more detailed structural information.

-

Data Analysis: The ¹³C enrichment in different positions of a metabolite molecule can be determined from the NMR spectra.

Conclusion

D-Fructose-¹³C is a versatile and powerful tool for dissecting the complexities of fructose metabolism. Its application in metabolomics provides researchers with the ability to trace metabolic pathways, quantify fluxes, and gain a deeper understanding of cellular physiology in both health and disease. The detailed methodologies and quantitative data presented in this guide offer a solid foundation for scientists and drug development professionals looking to incorporate this valuable tracer into their research endeavors. As analytical technologies continue to advance, the precision and scope of insights gained from D-Fructose-¹³C tracer studies are poised to expand even further.

References

Methodological & Application

Application Notes and Protocols for 13C Metabolic Flux Analysis using D-Fructose-13C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing a stable isotope-labeled substrate, such as D-Fructose-¹³C, and tracking the incorporation of the ¹³C label into downstream metabolites, researchers can elucidate the contributions of various metabolic pathways. This application note provides a detailed protocol for conducting ¹³C Metabolic Flux Analysis using D-Fructose-¹³C, covering experimental design, cell culture and labeling, metabolite extraction, analytical methods, and data analysis. The provided protocols and data are intended to guide researchers in academia and the pharmaceutical industry in understanding cellular metabolism, identifying drug targets, and elucidating mechanisms of drug action.

Core Concepts

¹³C-MFA operates on the principle of isotopic steady state, where the isotopic enrichment of intracellular metabolites becomes constant over time.[1] By measuring the mass isotopomer distributions (MIDs) of key metabolites using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), the relative fluxes through different metabolic pathways can be determined.[2] The choice of the ¹³C-labeled fructose tracer (e.g., [U-¹³C₆]-D-fructose or [1,6-¹³C₂]-D-fructose) is critical and depends on the specific pathways of interest.[3]

Experimental Workflow

The overall workflow for a ¹³C-MFA experiment using D-Fructose-¹³C is depicted below. This process begins with the experimental design and cell culture, followed by isotope labeling, sample quenching and metabolite extraction, analytical measurement of isotope labeling, and finally, computational data analysis to determine metabolic fluxes.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling. The seeding density will need to be optimized for each cell line.

-

Media Preparation: Prepare culture medium containing the desired concentration of D-Fructose-¹³C. A common starting point is to replace the unlabeled fructose or glucose in the medium with the labeled fructose. For example, using [U-¹³C₆]-D-fructose at a concentration of 10 mM.[4]

-

Adaptation (Optional): For some cell lines, a gradual adaptation to the fructose-containing medium may be necessary.

-

Labeling: Once cells reach the desired confluency (typically 60-80%), replace the existing medium with the pre-warmed ¹³C-fructose-containing medium.

-

Incubation: Incubate the cells for a sufficient duration to approach isotopic steady state. This time is dependent on the cell doubling time and the turnover rates of the metabolites of interest. A time-course experiment is recommended to determine the optimal labeling time.

Protocol 2: Metabolite Extraction

This protocol is a widely used method for extracting polar intracellular metabolites.

-

Quenching: To halt metabolic activity instantaneously, rapidly aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). Immediately add a quenching solution, such as ice-cold 80% methanol, to the culture plate.[5]

-

Scraping: Place the culture dish on a bed of dry ice and use a cell scraper to detach the cells in the cold methanol.

-

Collection: Transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Lysis: Subject the cell suspension to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.

-

Centrifugation: Centrifuge the lysate at maximum speed (e.g., >13,000 rpm) for 10-30 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new pre-chilled tube.

-

Drying: Dry the metabolite extract under a stream of nitrogen gas or using a vacuum concentrator. The dried samples can be stored at -80°C until analysis.

Protocol 3: Sample Preparation for GC-MS Analysis

-

Derivatization: The dried metabolite extracts must be derivatized to increase their volatility for GC-MS analysis. A common method is methoximation followed by silylation.

-

Add 20 µL of 20 mg/mL methoxyamine hydrochloride in pyridine to the dried extract and incubate at 37°C for 90 minutes.

-

Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 37°C for 30 minutes.

-

-

Analysis: Inject the derivatized sample into the GC-MS system. The GC separates the metabolites, and the MS detects the mass-to-charge ratio (m/z) of the fragments, allowing for the determination of mass isotopomer distributions.

Data Presentation

The following tables provide examples of expected quantitative data from a ¹³C-MFA experiment using [U-¹³C₆]-D-fructose. The mass isotopomer distribution (MID) represents the fraction of the metabolite pool that contains a certain number of ¹³C atoms (M+0, M+1, M+2, etc.).

Table 1: Theoretical Mass Isotopomer Distribution of Key Glycolytic and TCA Cycle Intermediates from [U-¹³C₆]-D-Fructose.

| Metabolite | Number of Carbons | Expected Major Isotopomer | Pathway Contribution |

| Fructose-6-phosphate | 6 | M+6 | Direct labeling |

| 3-Phosphoglycerate | 3 | M+3 | Glycolysis |

| Pyruvate | 3 | M+3 | Glycolysis |

| Lactate | 3 | M+3 | Anaerobic respiration |

| Citrate | 6 | M+2, M+3, M+4 | TCA Cycle |

| Glutamate | 5 | M+2, M+3, M+4, M+5 | TCA Cycle Anaplerosis |

Table 2: Example of Experimentally Determined Flux Ratios.

| Flux Ratio | Description | Typical Value Range |

| Pentose Phosphate Pathway / Glycolysis | Relative flux through the oxidative PPP | 0.1 - 0.5 |

| Pyruvate Carboxylase / Pyruvate Dehydrogenase | Anaplerotic vs. cataplerotic flux at the pyruvate node | 0.2 - 1.0 |

| Glycolysis / TCA Cycle | Ratio of glucose uptake to TCA cycle activity | 5 - 20 |

Central Fructose Metabolism and ¹³C Labeling

The diagram below illustrates the central metabolic pathways involved in the metabolism of D-fructose and the propagation of the ¹³C label from [U-¹³C₆]-D-fructose. Fructose can enter glycolysis either through phosphorylation by hexokinase to fructose-6-phosphate or via the fructose-1-phosphate pathway mediated by fructokinase, aldolase B, and triokinase. The resulting triose phosphates, glyceraldehyde-3-phosphate and dihydroxyacetone phosphate, are then further metabolized through glycolysis and the TCA cycle.

Data Analysis and Flux Calculation

The analysis of mass isotopomer data to calculate metabolic fluxes requires specialized software.

-

Data Correction: The raw mass spectrometry data must be corrected for the natural abundance of ¹³C and other isotopes.

-

Flux Estimation: Corrected MIDs are used as input for flux estimation software such as 13CFLUX2, INCA, or OpenFlux. These programs use iterative algorithms to find the set of fluxes that best fit the experimental data to a given metabolic model.

-

Statistical Validation: Goodness-of-fit statistics are used to evaluate the consistency of the model with the data. Confidence intervals for the estimated fluxes should also be calculated to assess the precision of the results.

Applications in Drug Development

¹³C-MFA with D-Fructose-¹³C can be a valuable tool in drug development for:

-

Target Identification and Validation: Identifying metabolic pathways essential for cancer cell proliferation, as some cancer cells show enhanced fructose utilization.

-

Mechanism of Action Studies: Elucidating how a drug alters cellular metabolism.

-

Biomarker Discovery: Identifying metabolic changes that can serve as indicators of drug efficacy or toxicity.

-

Understanding Drug Resistance: Investigating metabolic adaptations that contribute to the development of drug resistance.

Conclusion

This application note provides a comprehensive protocol for performing ¹³C metabolic flux analysis using D-Fructose-¹³C. By following these detailed methodologies, researchers can gain valuable insights into cellular metabolism, which is crucial for advancing basic research and drug development. The combination of stable isotope labeling, advanced analytical techniques, and computational modeling offers a powerful platform for quantitative biology.

References